molecular formula C5H6I2O2 B14228176 Methyl 2,3-diiodobut-2-enoate CAS No. 500912-97-0

Methyl 2,3-diiodobut-2-enoate

Cat. No.: B14228176
CAS No.: 500912-97-0
M. Wt: 351.91 g/mol
InChI Key: ZCDMABJBPNYNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-diiodobut-2-enoate is an organic compound with the molecular formula C5H6I2O2 It is characterized by the presence of two iodine atoms attached to a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-diiodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl but-2-enoate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then esterified to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diiodobut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding diiodobut-2-ene derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of diiodobut-2-ene.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Methyl 2,3-diiodobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-diiodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of iodine atoms makes it a good leaving group, facilitating substitution reactions. Additionally, the ester functionality allows for further modifications through hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dibromobut-2-enoate: Similar structure but with bromine atoms instead of iodine.

    Methyl 2,3-dichlorobut-2-enoate: Contains chlorine atoms instead of iodine.

    Methyl 2,3-difluorobut-2-enoate: Contains fluorine atoms instead of iodine.

Uniqueness

Methyl 2,3-diiodobut-2-enoate is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing unique opportunities for synthetic applications.

Properties

CAS No.

500912-97-0

Molecular Formula

C5H6I2O2

Molecular Weight

351.91 g/mol

IUPAC Name

methyl 2,3-diiodobut-2-enoate

InChI

InChI=1S/C5H6I2O2/c1-3(6)4(7)5(8)9-2/h1-2H3

InChI Key

ZCDMABJBPNYNDW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.